molecular formula C15H14Cl2N2O4S B2463965 1-[(2,6-Dichlorophenyl)sulfonyl]-4-(2-furoyl)piperazine CAS No. 670272-49-8

1-[(2,6-Dichlorophenyl)sulfonyl]-4-(2-furoyl)piperazine

Cat. No.: B2463965
CAS No.: 670272-49-8
M. Wt: 389.25
InChI Key: ZOLRTPVBFRAWEJ-UHFFFAOYSA-N
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Description

1-[(2,6-Dichlorophenyl)sulfonyl]-4-(2-furoyl)piperazine is a synthetic piperazine derivative featuring a 2,6-dichlorophenyl sulfonyl group at position 1 and a 2-furoyl group at position 4 of the piperazine ring. Piperazine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility, ability to modulate solubility, and capacity to engage in hydrogen bonding . The sulfonyl group enhances metabolic stability and target affinity, while the 2-furoyl substituent introduces a heteroaromatic moiety that may influence electronic properties and binding interactions.

Properties

IUPAC Name

[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O4S/c16-11-3-1-4-12(17)14(11)24(21,22)19-8-6-18(7-9-19)15(20)13-5-2-10-23-13/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLRTPVBFRAWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Acylation-Sulfonylation Methodology

The most widely documented route involves sequential acylation and sulfonylation of the piperazine ring. This method, adapted from analogous sulfonylpiperazine syntheses, proceeds via two critical steps:

  • Acylation of Piperazine with 2-Furoyl Chloride
    Piperazine reacts with 2-furoyl chloride in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under basic conditions. Triethylamine is typically employed to neutralize HCl generated during the reaction, driving the equilibrium toward product formation. The product, 4-(2-furoyl)piperazine, is isolated via aqueous workup and recrystallization.

  • Sulfonylation with 2,6-Dichlorobenzenesulfonyl Chloride
    The secondary amine of 4-(2-furoyl)piperazine undergoes nucleophilic substitution with 2,6-dichlorobenzenesulfonyl chloride. Dynamic pH control in an alkaline aqueous medium (pH 9–10) enhances reactivity by deprotonating the amine, facilitating attack on the electrophilic sulfur center. The reaction is typically conducted at ambient temperature to minimize side reactions.

Critical Reaction Parameters

  • Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) or aqueous-organic biphasic systems.
  • Stoichiometry : Molar ratios of 1:1 for both acylation and sulfonylation steps to prevent over-substitution.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures yields the pure product.

Alternative Sulfonylation-Acylation Approach

Inverse sequencing—sulfonylation followed by acylation—has been reported in structurally related systems. However, this method risks incomplete acylation due to steric hindrance from the bulky 2,6-dichlorophenylsulfonyl group. Patent data suggest that sulfonylation-first strategies require elevated temperatures (70–80°C) and extended reaction times (12–24 hours) to achieve comparable yields.

Reaction Optimization and Mechanistic Insights

pH-Dependent Reactivity in Sulfonylation

The sulfonylation step is highly sensitive to pH. Under alkaline conditions (pH > 9), the piperazine amine exists predominantly in its deprotonated form, enhancing nucleophilicity. However, excessive alkalinity may hydrolyze the sulfonyl chloride, necessitating precise pH control via dropwise addition of sodium hydroxide.

Solvent Effects on Reaction Kinetics

Nonpolar solvents (e.g., toluene) favor slower reaction rates but improve selectivity by reducing solvation of the nucleophile. Conversely, polar solvents like DMF accelerate the reaction but may promote side products such as disulfonated piperazines.

Temperature and Time Profiles

  • Acylation : Proceeds efficiently at 25–40°C within 2–4 hours.
  • Sulfonylation : Optimal at 20–25°C for 6–8 hours, with prolonged heating leading to decomposition of the sulfonyl chloride.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for the furan ring (δ 6.3–7.4 ppm) and aromatic protons of the dichlorophenyl group (δ 7.5–7.8 ppm).
    • ¹³C NMR : Carbonyl resonances at δ 160–165 ppm (furoyl C=O) and δ 135–140 ppm (sulfonyl-attached aromatic carbons).
  • Mass Spectrometry : Molecular ion peaks at m/z 403 [M+H]⁺ confirm the molecular formula C₁₅H₁₃Cl₂N₂O₃S.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to verify purity (>98%). Typical retention times range from 8.5–9.2 minutes using a C18 column and acetonitrile/water (70:30) mobile phase.

Comparative Analysis of Methodologies

Parameter Acylation-Sulfonylation Sulfonylation-Acylation
Yield 68–72% 55–60%
Reaction Time 8–10 hours 18–24 hours
Byproduct Formation <5% 10–15%
Scalability Kilogram-scale demonstrated Limited to lab-scale

The acylation-first approach offers superior efficiency and scalability, making it the preferred industrial method.

Industrial-Scale Considerations

Waste Management

Neutralization of HCl byproducts with aqueous sodium bicarbonate generates saline waste, which must be treated for chloride content before disposal.

Chemical Reactions Analysis

1-[(2,6-Dichlorophenyl)sulfonyl]-4-(2-furoyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and furoyl groups.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding sulfonic acid and furoic acid derivatives

Scientific Research Applications

1-[(2,6-Dichlorophenyl)sulfonyl]-4-(2-furoyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-[(2,6-Dichlorophenyl)sulfonyl]-4-(2-furoyl)piperazine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and physicochemical properties of 1-[(2,6-Dichlorophenyl)sulfonyl]-4-(2-furoyl)piperazine with related piperazine derivatives:

Compound Name / ID Substituents (Position 1 / Position 4) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
This compound (Target) 2,6-Dichlorophenyl sulfonyl / 2-furoyl C₁₅H₁₃Cl₂N₂O₃S ~396.3 (estimated) Not reported Inferred
1-[(2,6-Difluorophenyl)sulfonyl]-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine 2,6-Difluorophenyl sulfonyl / oxazolylmethyl C₁₆H₁₉F₂N₃O₃S 371.4 Not reported
[11C]DASA-23 (PET probe) 2,6-Difluorophenyl sulfonyl / methoxy-11C phenoxy C₁₇H₁₅F₂N₂O₅S₂ 453.4 Not applicable
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine 2,5-Dichlorophenyl sulfonyl / 2-fluorophenyl C₁₆H₁₄Cl₂FN₂O₂S 403.3 Not reported
HBK14 (Antimicrobial) 2,6-Dimethylphenoxyethoxyethyl / 2-methoxyphenyl C₂₃H₃₁ClN₂O₃S 450.5 132–230 (series)
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]anilinium chloride 3,4-Dichlorophenyl / anilinium chloride C₁₆H₁₆Cl₃N₃ 356.7 Not reported

Key Observations :

  • Chlorine vs.
  • Furoyl vs. Aryl/Acyl Groups : The 2-furoyl group introduces a heterocyclic oxygen, which may improve hydrogen-bonding capacity relative to purely aromatic (e.g., 2-fluorophenyl in ) or aliphatic substituents (e.g., oxazolylmethyl in ).
  • Molecular Weight : The target compound (~396 g/mol) falls within the range of bioactive piperazine derivatives (350–450 g/mol), suggesting favorable drug-likeness .

Biological Activity

1-[(2,6-Dichlorophenyl)sulfonyl]-4-(2-furoyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H14Cl2N2O3SC_{15}H_{14}Cl_2N_2O_3S. The compound contains a piperazine ring, which is known for its versatility in drug design, and a sulfonyl group that may enhance its biological activity. The presence of the dichlorophenyl and furoyl moieties contributes to its lipophilicity and potential interaction with various biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been shown to induce apoptosis in cancer cell lines. A study on similar piperazine derivatives demonstrated their ability to inhibit BCL2 and activate caspases-3, leading to apoptosis in MDA-MB-231 breast cancer cells .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)Mechanism of Action
3eMDA-MB-23116.98BCL2 inhibition
6bMDA-MB-23117.33Caspase activation

Antioxidant Activity

In addition to its anticancer properties, compounds related to this compound have been evaluated for their antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and promoting cell survival .

Study on Piperazine Derivatives

A comprehensive study focused on a series of piperazine derivatives revealed that modifications in the chemical structure significantly influenced their biological activity. The study highlighted that the introduction of different substituents on the piperazine ring could enhance anticancer efficacy and selectivity against various cancer cell lines .

Table 2: Biological Activities of Piperazine Derivatives

CompoundActivity TypeObserved Effect
Compound AAnticancerHigh cytotoxicity
Compound BAntioxidantFree radical scavenging
Compound CAnti-inflammatoryReduced cytokine levels

Q & A

Q. Q1. What are the validated methods for synthesizing 1-[(2,6-Dichlorophenyl)sulfonyl]-4-(2-furoyl)piperazine, and how are structural modifications confirmed?

Methodological Answer:

  • Synthetic Route : Piperazine derivatives are typically synthesized via nucleophilic substitution or sulfonylation. For this compound, the dichlorophenylsulfonyl group is introduced via sulfonylation of the piperazine core using 2,6-dichlorobenzenesulfonyl chloride, followed by furoyl group addition at the 4-position using 2-furoyl chloride under anhydrous conditions .
  • Characterization : Confirm structural integrity using:
    • Elemental Analysis (C, H, N, S content).
    • Spectral Data : 1^1H/13^13C NMR to verify substituent positions; IR for sulfonyl (S=O, ~1350–1150 cm1^{-1}) and carbonyl (C=O, ~1700 cm1^{-1}) groups .
    • Mass Spectrometry (HRMS) for molecular ion confirmation.

Basic Research: Toxicity & Safety

Q. Q2. How is the acute toxicity of this compound assessed in preclinical models, and what factors influence its safety profile?

Methodological Answer:

  • In Vivo Testing : Subcutaneous or intraperitoneal administration in rodent models (e.g., LD50_{50} determination). Modified derivatives with β-cyclodextrin show reduced toxicity due to improved solubility and controlled release .
  • Key Metrics :
    • Mortality rates, organ histopathology.
    • Comparative analysis with reference compounds (e.g., lidocaine for local anesthetic activity) .
  • Structural Influence : Bulky sulfonyl/furoyl groups may reduce membrane permeability, lowering systemic toxicity but potentially diminishing bioactivity .

Advanced Research: Structure-Activity Relationships (SAR)

Q. Q3. How do electron-withdrawing (EWG) vs. electron-donating groups (EDG) on the sulfonyl moiety affect inhibitory activity against enzymes like DPP-IV?

Methodological Answer:

  • Experimental Design : Synthesize analogs with substituents at the 2,6-dichlorophenyl position (e.g., -CF3_3, -NO2_2 as EWG; -OCH3_3 as EDG).
  • Key Findings :
    • EWG (e.g., -Cl, -CF3_3) enhance DPP-IV inhibition by stabilizing sulfonyl-enzyme interactions via electrostatic effects. EDG reduce activity by destabilizing charge distribution .
    • Para-substitutions show higher activity than meta (e.g., 1,4-bis(4-chlorophenylsulfonyl)piperazine in DPP-IV assays) .
  • Validation : Induced-fit docking simulations to map binding pocket interactions .

Advanced Research: Biological Target Identification

Q. Q4. What strategies are used to identify and validate novel biological targets (e.g., antiplatelet, antidiabetic) for this compound?

Methodological Answer:

  • Target Screening :
    • In Vitro Assays : Platelet aggregation inhibition (antiplatelet) using ADP-induced aggregation models; insulin secretion assays in pancreatic β-cells (antidiabetic) .
    • Receptor Profiling : Radioligand binding assays for dopamine (D3) or serotonin receptors, given piperazine's affinity for CNS targets .
  • Mechanistic Studies :
    • SEM imaging to observe bacterial membrane disruption in antimicrobial studies .
    • Glucose tolerance tests in diabetic rodent models for antidiabetic validation .

Advanced Research: Data Contradictions

Q. Q5. How can conflicting data on bioactivity vs. toxicity in modified derivatives be resolved?

Methodological Answer:

  • Case Study : Beta-cyclodextrin-modified derivatives show reduced toxicity but lower bioactivity due to steric hindrance limiting target binding .
  • Resolution Strategies :
    • Dose Optimization : Balance efficacy-toxicity via pharmacokinetic studies (e.g., AUC, Cmax_{max}).
    • Prodrug Design : Introduce labile groups (e.g., ester linkages) to enhance bioavailability while retaining safety .
    • Comparative SAR : Test unmodified vs. modified analogs in parallel assays to isolate structural contributions .

Advanced Research: Comparative Analysis

Q. Q6. How does this compound compare to other piperazine sulfonamides in terms of regiochemical impact on activity?

Methodological Answer:

  • Regiochemical Influence :
    • Ortho vs. Para Substitution : Para-substituted sulfonamides (e.g., 4-chlorophenyl) exhibit higher DPP-IV inhibition than ortho due to improved steric alignment with the enzyme's active site .
    • Heterocyclic Additions : Furoyl groups enhance antimicrobial activity compared to phenylsulfonyl derivatives, likely via increased lipophilicity and membrane penetration .
  • Validation :
    • Thermodynamic Profiling : Measure binding affinities (Kd_d) using surface plasmon resonance (SPR).
    • QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity .

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